molecular formula C12H15N3OS2 B14929997 Thiazolidin-4-one, 5-(2-ethyl-2H-pyrazol-3-ylmethylene)-3-isopropyl-2-thioxo-

Thiazolidin-4-one, 5-(2-ethyl-2H-pyrazol-3-ylmethylene)-3-isopropyl-2-thioxo-

Cat. No.: B14929997
M. Wt: 281.4 g/mol
InChI Key: FUXLMBKNELIYNH-JXMROGBWSA-N
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Description

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole ring and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Nitrated or halogenated pyrazole derivatives.

Scientific Research Applications

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-1H-PYRAZOL-5-YL derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Thiazolone derivatives: Compounds with the thiazolone moiety also show comparable chemical reactivity and applications.

Uniqueness

5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the combination of the pyrazole and thiazolone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C12H15N3OS2

Molecular Weight

281.4 g/mol

IUPAC Name

(5E)-5-[(2-ethylpyrazol-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15N3OS2/c1-4-14-9(5-6-13-14)7-10-11(16)15(8(2)3)12(17)18-10/h5-8H,4H2,1-3H3/b10-7+

InChI Key

FUXLMBKNELIYNH-JXMROGBWSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N(C(=S)S2)C(C)C

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)C(C)C

Origin of Product

United States

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